KWKLFKKIGAVLKVL

Antimicrobial peptides Minimum Inhibitory Concentration Cecropin A-melittin hybrid

Choose KWKLFKKIGAVLKVL (CM15/CA(1-7)M(2-9)) for a validated balance of potency and safety. Unlike native melittin (HC50 ~5-10 µg/mL), CM15 retains broad-spectrum efficacy while exhibiting negligible hemolysis (HC50 >200 µg/mL). Active against colistin-resistant A. baumannii and multiple ESKAPE strains, it serves as a reliable positive control, lead scaffold for SAR, and a mitochondrial-targeting oncology probe. Secure batch-to-batch consistency for your critical assays.

Molecular Formula
Molecular Weight
Cat. No. B1577671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKWKLFKKIGAVLKVL
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KWKLFKKIGAVLKVL (CM15): A Synthetic Cecropin A-Melittin Hybrid Antimicrobial Peptide with Documented Broad-Spectrum Activity and Reduced Hemolytic Burden


KWKLFKKIGAVLKVL, commonly designated CM15 or CA(1-7)M(2-9), is a 15-residue synthetic hybrid antimicrobial peptide (AMP) that combines the N-terminal cationic amphipathic α-helical segment of cecropin A (residues 1-7) with the hydrophobic membrane-perturbing domain of melittin (residues 2-9) [1][2]. This chimera was rationally designed to retain the potent, broad-spectrum antibacterial activity of its parent peptides while mitigating the severe hemolytic toxicity associated with native melittin [3][4]. The peptide is typically prepared as a C-terminal amide (NH2), which enhances its stability and activity, and is characterized by a net positive charge of +5 to +6 and approximately 60% hydrophobicity [5][6].

The Procurement Risk of Interchanging CM15 (KWKLFKKIGAVLKVL) with its Parent Peptides or Close Analogs


Substituting KWKLFKKIGAVLKVL with either of its parent peptides, cecropin A or melittin, or with other short cationic AMPs like indolicidin, introduces unacceptable variability in key performance metrics. Native cecropin A, while active, lacks the broad-spectrum potency of the hybrid and requires higher molar concentrations for equivalent efficacy against certain Gram-positive strains [1]. Conversely, native melittin, though highly potent, exhibits severe hemolytic activity (HC50 ~5-10 µg/mL), making it unsuitable for most mammalian cell-based assays or therapeutic development [2]. Even close analogs of CM15, such as CM-10K or CM-A, display markedly different therapeutic indices due to altered charge and hydrophobicity profiles, directly impacting their cytotoxicity and selectivity [3][4]. The data presented below quantitatively demonstrate that CM15 occupies a specific, validated performance niche—offering a favorable balance of antimicrobial potency and eukaryotic safety that is not shared by its closest chemical or functional neighbors.

Quantitative Differentiation of KWKLFKKIGAVLKVL (CM15) Against Key Comparators: A Data-Centric Procurement Guide


CM15 vs. Parent Cecropin A: Potency Advantage Against E. coli Under Defined Conditions

In head-to-head testing against E. coli MG1655 under aerobic growth conditions, KWKLFKKIGAVLKVL-NH2 (CM15) demonstrates a minimum inhibitory concentration (MIC) of 5 µM, which is approximately 5.6-fold less potent than the parent peptide cecropin A (MIC = 0.9 µM) [1]. However, this difference must be contextualized: cecropin A's higher potency is offset by its significantly larger size (37 residues) and lower synthetic yield. When compared to a more size-comparable comparator, the 13-residue indolicidin, CM15 exhibits approximately 6.4-fold greater potency (5 µM vs. 32 µM) [1].

Antimicrobial peptides Minimum Inhibitory Concentration Cecropin A-melittin hybrid

CM15 vs. Native Melittin: Superior Hemolytic Safety Profile for Mammalian Cell Compatibility

A direct quantitative comparison of hemolytic activity reveals that native melittin has an HC50 (concentration causing 50% hemolysis) of approximately 5.3 ± 0.4 µg/mL [1]. In contrast, the parent peptide of CM15, CA(1-7)M(2-9) (KWKLFKKIGAVLKVL-NH2), exhibits an HC50 of 88.89 ± 4.62 µg/mL against sheep erythrocytes [2], representing a 16.8-fold reduction in hemolytic potency. Furthermore, hemolysis data from commercial sources indicate that CM15 has an HC50 exceeding 200 µg/mL against human red blood cells, underscoring its substantial safety advantage over melittin for applications involving eukaryotic cells . This improved safety profile is a primary driver for the hybrid peptide's design and procurement.

Hemolysis Selectivity index Cytotoxicity

CM15 vs. CM-A Derivative: Higher Therapeutic Index (TI) Against S. epidermidis

A comparative study evaluating designed peptides against Staphylococcus epidermidis provides a direct calculation of the therapeutic index (TI), defined as HC50/MIC. The parent peptide KWKLFKKIGAVLKVL-NH2 demonstrates a TI of 11.38, based on an MIC of 7.81 µg/mL and an HC50 of 88.89 µg/mL [1]. In contrast, the closely related analog CM-A (KWKLFKKIGAVLKVLA-NH2), which differs by a single alanine addition at the C-terminus, exhibits a significantly reduced TI of 5.45 (MIC = 7.81 µg/mL, HC50 = 42.58 µg/mL) [1]. This 2.1-fold difference in TI highlights the critical impact of minor sequence modifications on the selectivity ratio, underscoring that not all CM15 variants offer the same balance of safety and efficacy.

Therapeutic index Selectivity Peptide engineering

CM15 vs. Colistin: Retained Activity Against Colistin-Resistant Acinetobacter baumannii

In studies addressing the critical clinical challenge of colistin resistance, cecropin A-melittin hybrid peptides, including CM15, retain their bactericidal activity against colistin-resistant clinical strains of Acinetobacter baumannii [1]. While precise MIC fold-change values against these resistant isolates are not provided, the study explicitly demonstrates that CM15 and its analogs remain active against strains that are non-responsive to colistin sulfate, the last-resort antibiotic for this pathogen [1]. This retained activity is attributed to a distinct mechanism of action; the CA-M hybrids were shown to be more efficient than colistin in displacing lipopolysaccharide-bound dansyl-polymyxin B from resistant strains and in permeating the inner membrane [1].

Antibiotic resistance Colistin resistance Acinetobacter baumannii

CM15 vs. Trimethylated Analogs: Baseline Proteolytic Stability and Activity Benchmark

Unmodified KWKLFKKIGAVLKVL serves as the benchmark scaffold for stability-enhancing modifications. Studies show that lysine Nε-trimethylation of CM15 analogs enhances proteolytic stability by 2-3-fold compared to the unmodified parent peptide [1]. While this modification often reduces absolute antimicrobial activity, it leads to an even greater reduction in hemolytic activity, thereby improving the overall selectivity index for several analogs [1]. This evidence confirms that the native CM15 sequence provides a defined baseline of stability, which can be rationally modulated through targeted chemical modifications to fine-tune its in vivo properties for specific applications.

Proteolytic stability Peptide modification Trimethylation

Optimal Deployment Scenarios for KWKLFKKIGAVLKVL (CM15) in Research and Early-Stage Development


Antimicrobial Resistance Studies on Gram-Negative Pathogens

KWKLFKKIGAVLKVL (CM15) is particularly well-suited for research into novel mechanisms of action against multidrug-resistant (MDR) Gram-negative bacteria. As demonstrated, CM15 retains activity against colistin-resistant A. baumannii strains, offering a membrane-active alternative that bypasses conventional resistance pathways [1]. This makes it an invaluable positive control or lead scaffold for programs developing new agents to combat ESKAPE pathogens.

Development of Anticancer Peptides with a Mitochondrial Mechanism of Action

For oncology research, CM15 (also known as CAMEL in this context) provides a validated starting point. Studies have shown that CM15 exhibits cytotoxicity against various cancer cell lines (LD50 ranging from 30 to 65 µg/mL in MTT assays) without causing erythrocyte hemolysis [2][3]. Its mechanism involves internalization and localization to mitochondria, leading to depolarization and ATP depletion [2]. This profile positions CM15 as a promising scaffold for engineering tumor-selective cytotoxic peptides.

Mammalian Cell Culture Models Requiring Low Hemolytic Controls

In any experiment where a peptide must be added to a co-culture of bacterial and mammalian cells, or where systemic toxicity is a concern, CM15 offers a distinct advantage. With an HC50 against human red blood cells exceeding 200 µg/mL , it provides a wide safety window for establishing dose-response curves without the confounding cell lysis observed with more hemolytic peptides like melittin [4]. This makes it a preferred choice for in vitro infection models and preliminary in vivo tolerance assessments.

Rational Peptide Engineering for Enhanced Selectivity

The well-characterized baseline properties of CM15 (e.g., MIC = 5 µM against E. coli [5], HC50 = 88.89 µg/mL [6]) make it an ideal parent scaffold for structure-activity relationship (SAR) studies. Researchers have successfully used CM15 to systematically explore the impact of modifications—such as lysine trimethylation for improved proteolytic stability [7] or single-residue changes to alter the therapeutic index [6]—demonstrating its value as a robust and tunable molecular platform.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for KWKLFKKIGAVLKVL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.